4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
“4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It contains a bromine atom, a benzodioxin ring, a pyrrole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzodioxin ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements), and a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might increase the compound’s reactivity .Scientific Research Applications
Anti-Inflammatory Properties
Compounds related to 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid have shown promising anti-inflammatory activities. Studies have synthesized and evaluated racemic mixtures of 2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers for anti-inflammatory properties, finding significant activity comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997). Another research synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and found them to have anti-inflammatory properties similar to Ibuprofen in rat paw edema assays (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Antifungal Agents
Various derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. Some synthesized compounds showed suitable antibacterial and antifungal potential, with a few demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020). Novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized as potent antibacterial agents with modest toxicity (Abbasi et al., 2022).
Anticonvulsant Activity
Derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, including amino amides and amino esters, have been synthesized and evaluated for anticonvulsant activity. The study explored the anticonvulsant properties of these synthesized compounds (Arustamyan et al., 2019).
Synthesis of Therapeutic Agents
The compound and its derivatives are used as chiral synthons for enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate and WB 4101. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon (Mishra et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQZOJRETNUGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C3=CNC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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